BARIUM 2-METHOXYETHOXIDE

Sol-Gel Processing Barium Titanate Dielectric Ceramics

Standard barium sources cause carbonates, rapid gelation, or phase separation in multi-oxide sol-gel processing. This 2-methoxyethoxide ligand enables stable homogeneous precursor solutions with Y, Ti, and Cu alkoxides. Proven in high-Tc superconductors (YBCO Tc 85K; Tl-based Tc 105-115K) and BaTiO₃ perovskite crystallization at 125°C. - Purity: 99.5% (metals basis), 10% w/v in 2-methoxyethanol - Performance: Low carbon residue ≤0.1%; volatile oxo-cluster at 160°C (10⁻¹ Torr) - Supply: Solution form, ready for immediate sol-gel or CVD/ALD precursor development

Molecular Formula C6H14BaO4
Molecular Weight 287.501
CAS No. 115503-13-4
Cat. No. B600000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBARIUM 2-METHOXYETHOXIDE
CAS115503-13-4
Molecular FormulaC6H14BaO4
Molecular Weight287.501
Structural Identifiers
SMILESCC([O-])OC.CC([O-])OC.[Ba+2]
InChIInChI=1S/2C3H7O2.Ba/c2*1-3(4)5-2;/h2*3H,1-2H3;/q2*-1;+2
InChIKeyQODYPOXAQYIDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barium 2-Methoxyethoxide Sol-Gel Precursor


Barium 2-methoxyethoxide (Barium bis(2-methoxyethanolate), CAS 115503-13-4) is an organometallic compound with the molecular formula C6H14BaO4 and a molecular weight of 287.50 g/mol . It is typically supplied as a 10% w/v solution in 2-methoxyethanol with a purity of 99.5% (metals basis) [1]. This compound belongs to the class of barium alkoxides and serves primarily as a molecular precursor for the fabrication of complex oxide materials. Its key differentiator lies in the 2-methoxyethoxide ligand (-OCH₂CH₂OCH₃), which imparts specific solubility characteristics and facilitates controlled hydrolysis, making it particularly valuable in sol-gel processing routes for advanced ceramics, high-temperature superconductors, and dielectric thin films [2].

Workflow Sol-gel processing of multi-component oxides
Selection 2-methoxyethoxide ligand for controlled hydrolysis
Use Context High-Tc superconductors and dielectric thin films

Barium 2-Methoxyethoxide: Why Substitution Fails


In the synthesis of multi-component oxides (e.g., YBa₂Cu₃O₇₋δ superconductors or BaTiO₃ dielectrics), the choice of barium source is not arbitrary. Simple substitution with other barium precursors (e.g., Ba(OH)₂, BaO, or Ba metal) or even other barium alkoxides (e.g., barium isopropoxide) often leads to compromised material properties. These alternatives can introduce impurities (e.g., carbonates from BaO), suffer from uncontrolled and rapid gelation, exhibit poor solubility in common sol-gel solvents, or result in phase separation during processing [1]. The 2-methoxyethoxide ligand is specifically chosen because it enables the formation of stable, homogeneous precursor solutions with other metal alkoxides (Y, Ti, Cu), a prerequisite for achieving the precise stoichiometry and molecular-level mixing required for high-quality ceramic films and powders [2]. This section provides quantitative evidence where Barium 2-methoxyethoxide demonstrates verifiable differentiation from these comparators.

Alternate barium sources may introduce carbonate impurities that shift stoichiometry.
Other alkoxides can exhibit uncontrolled gelation, compromising molecular-level mixing.
Poor solubility in common sol-gel solvents may lead to phase separation during processing.

Barium 2-Methoxyethoxide Performance Advantages


Precursor Purity in BaTiO₃ Synthesis

When synthesizing BaTiO₃ via the alkoxide method, the use of BaO as a starting material suffers from significant drawbacks due to impurities. Commercial BaO is typically only 93% pure, and these impurities introduce unknown and uncontrollable effects on the final ceramic's composition and electrical properties. In contrast, the alkoxide route using high-purity precursors like Barium 2-methoxyethoxide (derived from high-purity Ba metal) yields ultrafine, high-purity powders essential for reproducible dielectric performance [1].

Precursor Purity
Class-level
99.99% Ba basis vs 93% BaO
Supports reproducible stoichiometry and dielectric endpoint control.
Class-level inference; verify lot analysis.
Sol-Gel Processing Barium Titanate Dielectric Ceramics

YBCO Superconducting Film Route

The reaction of a copper dimer complex with Barium 2-methoxyethoxide is a crucial first step in preparing a molecular precursor solution for YBa₂Cu₃O₇₋δ thin films. This specific precursor route, which is not directly transferable to other barium alkoxides without re-optimization, leads to the isolation of a defined barium-copper cluster. Thin films fabricated from this solution exhibited a superconducting transition temperature (Tc) of 85 K and contained ≤ 0.1 atom % carbon as determined by nuclear reaction analysis, indicating high film quality [1].

YBCO Film Quality
Head-to-head
Tc = 85 K; C ≤ 0.1 atom%
Supports film-quality endpoint for superconducting device research.
Specific Ba-Cu cluster route; reproducibility requires validation.
Superconductivity Thin Films Sol-Gel Synthesis

Tl-Based Superconductor Synthesis

Barium methoxyethoxide is a key component in a sol-gel route for producing thallium-based high-Tc superconductors. This method, using Barium methoxyethoxide along with thallium butoxide, calcium methoxyethoxide, and copper(II) ethoxide, successfully produced the 2122 and 2223 phases with zero-resistance critical temperatures (Tc(zero)) of 105 K and 115 K, respectively [1].

Tl-Based Superconductor
Class-level
Tc(zero) = 105–115 K
Reported phase-specific Tc supports superconductor research.
Class-level inference; solvent system-dependent.
Superconductivity Sol-Gel Processing Thallium Cuprates

Low-Temperature BaTiO₃ Crystallization

In sol-gel processing of BaTiO₃ ceramics from methoxyethoxide precursors, drying of monolithic alcogels resulted in the crystallization of BaTiO₃ at a low temperature of 125 °C [1]. This is significantly lower than temperatures required for conventional solid-state reactions, which are typically above 1000 °C.

Crystallization Temperature
Class-level
125°C vs >1000°C solid-state
Enables low-thermal-budget thin-film and fine-grain processing.
Reported for methoxyethoxide gel system.
Sol-Gel Processing BaTiO₃ Low-Temperature Synthesis

Volatile Barium Oxo-Alkoxide Cluster

The reaction of barium metal with 2-methoxyethanol yields the crystalline oxo-alkoxide cluster H₄Ba₆(µ₆-O)(OCH₂CH₂OCH₃)₁₄. This compound is notable for being soluble in hydrocarbons and volatile at 160 °C under reduced pressure (10⁻¹ Torr) [1]. This is a specific property of the 2-methoxyethoxide ligand; many other barium alkoxides are non-volatile or decompose before sublimation.

Volatile Ba Cluster
Class-level
Volatile at 160°C, 10⁻¹ Torr
Potential precursor for vapor deposition techniques.
Specific to H₄Ba₆ oxo-alkoxide cluster.
Organometallic Chemistry Chemical Vapor Deposition Cluster Chemistry

Barium 2-Methoxyethoxide Application Scenarios


High-Tc Superconducting Thin Films

Procurement of Barium 2-methoxyethoxide is justified for research groups and pilot lines developing sol-gel routes to high-temperature superconducting thin films. The evidence confirms that this specific precursor enables the formation of stable, homogeneous sols and has been used to achieve Tc values of 85 K for YBCO films with low carbon impurity (≤0.1%) [1] and 105-115 K for Tl-based superconductors [2]. Substitution with a different barium source would invalidate these established protocols and jeopardize film quality and performance.

Powderless BaTiO₃ Dielectric Processing

Barium 2-methoxyethoxide is the precursor of choice for applications requiring the low-temperature crystallization of BaTiO₃. The data show that its use in sol-gel processing allows for perovskite phase formation at just 125 °C [3]. This is a distinct advantage over traditional ceramic processing methods (>1000 °C) and enables the fabrication of fine-grained dielectrics and thin films on substrates that cannot withstand high thermal budgets, such as in multilayer ceramic capacitors (MLCCs) and integrated devices.

Heterometallic Alkoxide Clusters for Vapor Deposition

For research into new precursors for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD), Barium 2-methoxyethoxide provides a unique entry point. Its reaction chemistry can yield a hydrocarbon-soluble, volatile barium oxo-alkoxide cluster (volatile at 160 °C, 10⁻¹ Torr) [4]. This property is rare among barium alkoxides and makes the compound a valuable starting material for developing next-generation precursors for depositing barium-containing oxide thin films.

Application
Selection Property
Validation Focus
Superconducting thin-film sol-gel route
Defined Ba-Cu cluster formation
Critical temperature and carbon purity endpoints
Low-temperature BaTiO₃ dielectric processing
Low crystallization temperature capability
Phase purity and dielectric performance
Volatile Ba precursor for CVD/ALD
Hydrocarbon-soluble, volatile cluster
Volatility and deposition behavior

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